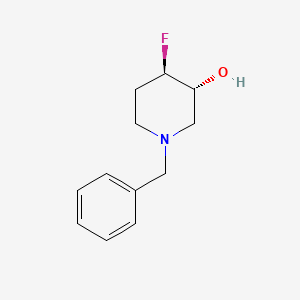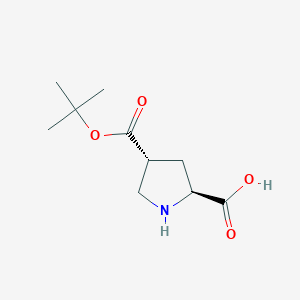
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that is commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. One common method is to react pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Boc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or alcohols can react with the Boc group under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of pyrrolidine derivatives.
Reduction: Free pyrrolidine-2-carboxylic acid.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides greater stability and ease of removal compared to other protecting groups. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)6-4-7(8(12)13)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m1/s1 |
InChI-Schlüssel |
KGNWUYFIHHGWIO-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](NC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


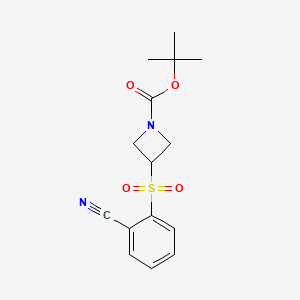
![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)
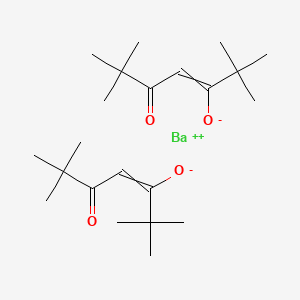
![3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B12451162.png)
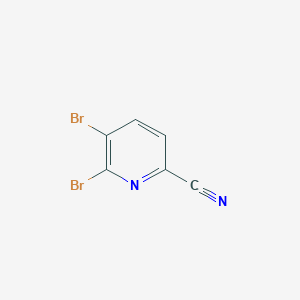


![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
